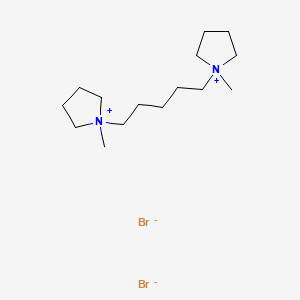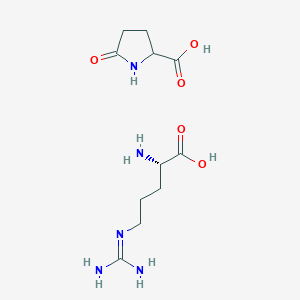
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was first identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cell signaling and regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one typically involves the reaction of 6-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control measures, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cell signaling pathways, particularly the JAK/STAT pathway.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
The primary mechanism of action of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one involves the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine receptors to the nucleus, leading to the regulation of gene expression. By inhibiting this pathway, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxyimino-6-methoxy-2,3-dihydro-1H-inden-1-one
- 6-methoxy-1-indanone
- Hydroxylamine derivatives
Uniqueness
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one is unique due to its specific inhibition of the JAK/STAT pathway, which distinguishes it from other similar compounds. Its ability to modulate this pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
24077-98-3 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9- |
Clave InChI |
BNMBBZNFBBNMDD-LUAWRHEFSA-N |
SMILES |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
SMILES isomérico |
COC1=CC2=C(C/C(=N/O)/C2=O)C=C1 |
SMILES canónico |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
| 24077-98-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6-Methyl-4-quinazolinyl)amino]ethanol](/img/structure/B1623608.png)










